2-(Methylamino)acetamide hydrochloride

Catalog No.
S733472
CAS No.
5325-64-4
M.F
C3H9ClN2O
M. Wt
124.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)acetamide hydrochloride

CAS Number

5325-64-4

Product Name

2-(Methylamino)acetamide hydrochloride

IUPAC Name

2-(methylamino)acetamide;hydrochloride

Molecular Formula

C3H9ClN2O

Molecular Weight

124.57 g/mol

InChI

InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H

InChI Key

VVIXOTCTYAILNP-UHFFFAOYSA-N

SMILES

CNCC(=O)N.Cl

Synonyms

2-(methylamino)acetamidehydrochloride;5325-64-4;Sarcosinamidehydrochloride;Sarcosineamidehydrochloride;N~2~-methylglycinamide;AC1Q3BRY;S4763_SIGMA;NSC195;SCHEMBL1126168;CTK8B7651;NSC-195;MolPort-003-959-559;VVIXOTCTYAILNP-UHFFFAOYSA-N;2-methylamino-acetamidehydrochloride;ANW-58066;AKOS015846148;AM82642;MCULE-3031605853;NE27084;RTR-018835;TRA0087864;AK-90265;KB-60393;SC-10429;N2-Methylglycinamidehydrochloride(1:1)

Canonical SMILES

CNCC(=O)N.Cl

The exact mass of the compound 2-(Methylamino)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylamino)acetamide hydrochloride, commonly known as sarcosinamide hydrochloride, is a highly stable, water-soluble crystalline building block widely utilized in peptide synthesis, prodrug formulation, and medicinal chemistry . As the N-methylated amide derivative of glycine, it provides a pre-formed C-terminal amide that is critical for synthesizing biologically active peptides and peptidomimetics. For industrial and laboratory procurement, the hydrochloride salt form (C3H9ClN2O, MW 124.57 g/mol) is heavily preferred over the free base due to its superior shelf stability, resistance to degradation, and the ability to achieve precise stoichiometric control during complex coupling reactions . Its primary commercial value lies in its dual capacity to confer proteolytic resistance via N-methylation and to drastically enhance the aqueous solubility of lipophilic drug candidates when utilized as a promoiety .

Substituting 2-(Methylamino)acetamide hydrochloride with closely related analogs fundamentally compromises both synthetic processability and downstream pharmacological performance. Attempting to utilize the free base form introduces severe handling challenges; it is prone to degradation and moisture absorption, leading to inaccurate molar dosing and reduced yields in moisture-sensitive coupling workflows . Furthermore, substituting with the unmethylated analog, glycinamide hydrochloride, fails to provide the critical N-methyl group required for steric hindrance, leaving the resulting peptide bonds highly susceptible to rapid proteolytic cleavage by exopeptidases . Similarly, utilizing sarcosine (the free acid) requires an additional, often low-yielding amidation step to neutralize the C-terminus, increasing manufacturing time and reagent costs compared to directly procuring the pre-formed sarcosinamide hydrochloride .

Enhanced Thermal Stability and Stoichiometric Precision

The hydrochloride salt of 2-(methylamino)acetamide provides a stable crystalline powder with a defined melting point of 150-154 °C, whereas the free base is significantly less stable and highly susceptible to moisture absorption under standard atmospheric conditions . This physical stability prevents ambient moisture-induced weight variability, allowing for exact molar equivalents to be weighed during highly sensitive peptide coupling reactions .

Evidence DimensionHandling stability and melting point
Target Compound Data2-(Methylamino)acetamide hydrochloride (Stable crystalline solid, Mp 150-154 °C)
Comparator Or Baseline2-(Methylamino)acetamide free base (Prone to degradation, variable stoichiometry)
Quantified DifferenceThe hydrochloride salt provides a stable >150 °C melting point and prevents moisture-induced weight variability, ensuring >99% stoichiometric accuracy.
ConditionsStandard laboratory storage and ambient weighing conditions.

Precise stoichiometric control is critical in multi-step peptide synthesis to prevent the accumulation of deletion sequences and reduce downstream purification costs.

Superior Aqueous Solubility for Prodrug Formulation

When utilized as a promoiety for lipophilic carboxylic acid drugs, the sarcosinamide group significantly enhances aqueous solubility compared to standard alkyl ester modifications [1]. The resulting prodrugs combine this high aqueous solubility with a highly biolabile ester or amide linkage, ensuring rapid enzymatic hydrolysis and active pharmaceutical ingredient (API) release in vivo [1].

Evidence DimensionAqueous solubility and biolability of prodrug derivatives
Target Compound DataSarcosinamide-derivatized prodrugs (High aqueous solubility, highly biolabile in vivo)
Comparator Or BaselineStandard alkyl ester prodrugs (Poor aqueous solubility, variable hydrolysis)
Quantified DifferenceConjugating lipophilic APIs with sarcosinamide hydrochloride yields highly water-soluble prodrugs that maintain rapid in vivo enzymatic conversion rates superior to simple alkyl esters.
ConditionsPhysiological pH aqueous solutions and in vivo enzymatic hydrolysis assays.

Selecting sarcosinamide as a promoiety allows formulators to rescue poorly soluble API candidates without sacrificing in vivo conversion rates.

Increased Proteolytic Stability via N-Methylation

Incorporating sarcosinamide (N-methylated) rather than glycinamide (unmethylated) at the C-terminus or within a peptide sequence introduces significant steric hindrance and removes a critical hydrogen bond donor . This structural modification drastically reduces the susceptibility of the adjacent peptide bond to enzymatic cleavage by exopeptidases, thereby extending the circulating half-life of the peptide[1].

Evidence DimensionEnzymatic degradation resistance
Target Compound DataPeptides incorporating Sarcosinamide (N-methylated amide)
Comparator Or BaselinePeptides incorporating Glycinamide (Unmethylated amide)
Quantified DifferenceN-methylation of the amide bond typically extends the proteolytic half-life of peptides in serum by preventing protease active-site recognition.
ConditionsIn vivo or serum stability assays for peptide therapeutics.

Procurement of the N-methylated building block is essential for developing peptide drugs with viable circulating half-lives.

Elimination of Downstream Amidation Steps

Procuring 2-(methylamino)acetamide hydrochloride provides a pre-formed C-terminal amide, bypassing the need to start with sarcosine (the free acid) and perform a subsequent amidation reaction. This direct incorporation strategy eliminates an entire synthetic step, avoiding the typical 10-20% yield losses and additional coupling reagent costs associated with post-synthesis amidation [1].

Evidence DimensionNumber of synthetic steps and overall yield
Target Compound Data2-(Methylamino)acetamide hydrochloride (Pre-formed amide, 0 additional amidation steps)
Comparator Or BaselineSarcosine free acid (Requires subsequent C-terminal amidation, 1-2 additional steps)
Quantified DifferenceUtilizing the pre-formed amide avoids a downstream amidation reaction, eliminating the associated yield loss and reducing coupling reagent consumption.
ConditionsSolid-phase or solution-phase peptide synthesis workflows.

Procuring the pre-amidated building block streamlines manufacturing workflows and improves overall synthetic yield for C-terminally amidated peptides.

Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Neuropeptides

Where this compound is the right choice for incorporating a C-terminal sarcosinamide to mimic natural neuropeptide structures. The pre-formed amide and N-methyl group provide a neutral terminus and enhance resistance to carboxypeptidases, directly leveraging the proteolytic stability and synthetic efficiency advantages over sarcosine or glycinamide .

Synthesis of Highly Soluble, Biolabile Prodrugs

Where this compound is the right choice for derivatizing lipophilic carboxylic acid APIs (e.g., NSAIDs or chemotherapeutics). It is selected to create highly biolabile, water-soluble prodrugs suitable for intravenous or oral administration, outperforming standard alkyl esters in both solubility and in vivo conversion rates [1].

Development of Conformationally Restricted Peptidomimetics

Where this compound is the right choice for introducing N-methylated structural motifs that lock the amide bond in specific cis/trans conformations. The precise stoichiometric control afforded by the hydrochloride salt ensures high-yield coupling when synthesizing complex enzyme inhibitors [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5325-64-4

Dates

Last modified: 08-15-2023

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